4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde

Photocatalysis C–N Cross‑Coupling Pyridazine‑Piperazine Synthesis

This advanced heterocyclic building block uniquely features both a free 6-aminopyridazine core and a reactive piperazine-1-carbaldehyde handle, enabling direct reductive amination or Wittig chemistry without deprotection. It eliminates protection/deprotection steps, thus accelerating lead optimization and reducing synthetic cost. Its lower tPSA (70.9 Ų) makes it the superior choice for CNS-permeable probe design over Boc-protected analogs. Source this high-purity intermediate now for rapid focused library generation.

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
Cat. No. B12632737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1C=O)C2=NN=C(C=C2)N
InChIInChI=1S/C9H13N5O/c10-8-1-2-9(12-11-8)14-5-3-13(7-15)4-6-14/h1-2,7H,3-6H2,(H2,10,11)
InChIKeyOUNUXDJRQMVHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde: A Bifunctional Pyridazine–Piperazine Aldehyde Building Block


4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde (CAS 1232083‑16‑7, C₉H₁₃N₅O, MW 207.23) is a heterocyclic small molecule that combines an electron‑deficient 6‑aminopyridazine ring with a piperazine‑1‑carbaldehyde moiety . The free amino group at the pyridazine 6‑position and the reactive aldehyde at the piperazine N‑1 terminus make this compound a versatile, orthogonally reactive intermediate for medicinal chemistry. It belongs to the broadly explored class of piperazinyl‑pyridazine derivatives, several of which have been developed into potent stearoyl‑CoA desaturase‑1 (SCD1) inhibitors [1].

Why Simple Pyridazine or Piperazine Analogs Cannot Replace 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde


The compound’s differentiation arises from the simultaneous presence of the 6‑aminopyridazine nucleus and the N‑formylpiperazine side‑chain. The 6‑amino group provides a hydrogen‑bond donor/acceptor motif critical for target engagement, while the aldehyde enables late‑stage diversification via reductive amination, imine formation, or Wittig chemistry without deprotection steps . In contrast, closely related intermediates such as tert‑butyl 4-(6‑aminopyridazin-3‑yl)piperazine‑1‑carboxylate (Boc‑protected) or 4-(6‑aminopyridazin-3‑yl)piperazine-1‑carboxylic acid require additional protection/deprotection sequences, adding synthetic steps and reducing overall yield [1]. Generic substitution with a simple piperazine carbaldehyde or a non‑aminated pyridazine would forfeit either the amine handle or the electron‑deficient heterocycle, fundamentally altering the structure–activity relationship (SAR) of the final compound [1].

Quantitative Differentiation Evidence for 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde


Photocatalytic Synthesis Yield Advantage of Acridine Salt over Common Photocatalysts

In a direct head‑to‑head comparison of photocatalytic conditions for constructing the pyridazine–piperazine core found in 4‑(6‑aminopyridazin‑3‑yl)piperazine‑1‑carbaldehyde, an acridine‑salt photocatalyst (Acr⁺‑Mes ClO₄⁻) delivered a 95% isolated yield under blue LED irradiation, whereas the widely used Ir(ppy)₃ and Ru(bpy)₃Cl₂ systems gave only 78% yield each .

Photocatalysis C–N Cross‑Coupling Pyridazine‑Piperazine Synthesis

Reduced Reaction Time with Nickel‑PQCOF Photocatalyst Compared to Traditional Homogeneous Catalysts

Under comparable photocatalytic conditions, a nickel‑PQCOF heterogeneous catalyst afforded an 87% yield of the target compound in 8 h at 30 °C, representing a 33% reduction in reaction time relative to the Ir(ppy)₃ system (12 h) while maintaining a 9‑percentage‑point yield advantage .

Photocatalysis C–N Cross‑Coupling Reaction Kinetics

Class‑Level Potency Benchmark: Piperazinyl‑Pyridazine Aldehydes as Advanced Intermediates for Low‑Nanomolar SCD1 Inhibitors

The piperazinyl‑pyridazine‑carbaldehyde scaffold is the direct synthetic precursor of compound 49 (XEN103), which achieved an mSCD1 IC₅₀ of 14 nM and a HepG2 cellular IC₅₀ of 12 nM, along with an in‑vivo ED₅₀ of 0.8 mg/kg in a rodent obesity model [1]. This potency context places the aldehyde‑bearing intermediate in a privileged SAR space; non‑aldehyde analogs (e.g., tert‑butyl carbamate protected versions) require additional deprotection and functionalization, often leading to attenuated activity if not fully optimized.

SCD1 Inhibition Metabolic Disease SAR Intermediates

Predicted Physicochemical Differentiation: Higher Polar Surface Area vs. tert‑Butyl Carbamate Analog

The aldehyde compound has a predicted topological polar surface area (tPSA) of 70.9 Ų versus 83.6 Ų for the tert‑butyl carbamate analog (tert‑butyl 4‑(6‑aminopyridazin‑3‑yl)piperazine‑1‑carboxylate), reflecting a 15% reduction [1]. Lower tPSA is associated with improved passive membrane permeability, which is a desirable attribute for CNS‑penetrant or intracellular‑targeting drug candidates.

Physicochemical Properties Drug‑Likeness Permeability

Optimal Procurement Scenarios for 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde


Late‑Stage Diversification in SCD1 Inhibitor Optimization Programs

The aldehyde handle permits direct reductive amination with diverse amines, enabling rapid generation of focused libraries around the piperazinyl‑pyridazine core. This strategy was successfully employed to discover compound 49 (XEN103) with an mSCD1 IC₅₀ of 14 nM . Procurement of the aldehyde intermediate bypasses multiple protection/deprotection steps, accelerating SAR exploration.

High‑Throughput Photocatalytic Synthesis Campaigns

When scaling up via photocatalytic C–N coupling, the use of an acridine‑salt photocatalyst delivers a 95% yield, outperforming common Ir‑ and Ru‑based systems by 17 percentage points . This yield advantage is critical for cost‑sensitive, large‑scale synthesis required for lead‑optimization supply.

CNS‑Penetrant Probe Design

With a predicted tPSA of 70.9 Ų – 15% lower than the tert‑butyl carbamate analog – the aldehyde intermediate is better suited for designing brain‑penetrant chemical probes . Medicinal chemists targeting intracellular or CNS enzymes should prefer this building block when permeability is a key optimization parameter.

Parallel Library Synthesis via Solid‑Phase or Immobilized Reagents

The aldehyde group allows immobilization on hydrazine‑functionalized resins, facilitating solid‑phase parallel synthesis. Combined with the high‑yielding photocatalytic conditions (87–95% solution yields), this approach enables efficient construction of large, diverse compound collections for phenotypic screening .

Quote Request

Request a Quote for 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.